molecular formula C31H24N2O5 B2425037 Fmoc-Ala(2-Acd)-OH CAS No. 1013328-63-6

Fmoc-Ala(2-Acd)-OH

Cat. No.: B2425037
CAS No.: 1013328-63-6
M. Wt: 504.542
InChI Key: CMMIEUQIDDERGZ-NDEPHWFRSA-N
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Description

Fmoc-Ala(2-Acd)-OH: is a derivative of alanine, an amino acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during the synthesis process.

Scientific Research Applications

Chemistry: Fmoc-Ala(2-Acd)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of alanine residues with specific modifications, enabling the study of structure-function relationships in peptides.

Biology: In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biological assays.

Medicine: this compound is utilized in the development of peptide-based therapeutics. Modified peptides can exhibit enhanced stability, bioavailability, and specificity, making them suitable candidates for drug development.

Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the large-scale synthesis of peptides for therapeutic and diagnostic applications. It is also used in the production of peptide-based materials for various industrial applications.

Future Directions

“Fmoc-Ala(2-Acd)-OH” and similar compounds have potential applications in various fields. For example, they can be used in the design of distinct micro/nanostructures through a bottom-up approach . They also have potential applications in perovskite solar cells, where they can be used for interface passivation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala(2-Acd)-OH typically involves the protection of the amino group of alanine with the Fmoc group. This is achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The resulting Fmoc-protected alanine is then further modified to introduce the 2-acetyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection step is crucial in peptide synthesis to expose the amino group for subsequent coupling reactions.

    Coupling Reactions: Fmoc-Ala(2-Acd)-OH can undergo peptide bond formation with other amino acids. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

    Substitution Reactions:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HOBt and DIC in an organic solvent like DMF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Deprotection: Alanine with a free amino group.

    Coupling: Peptides with this compound incorporated into the sequence.

    Substitution: Modified alanine derivatives with new functional groups.

Comparison with Similar Compounds

    Fmoc-Ala-OH: This compound is similar to Fmoc-Ala(2-Acd)-OH but lacks the 2-acetyl group. It is commonly used in peptide synthesis for the incorporation of unmodified alanine residues.

    Fmoc-Ala(2-Azido)-OH: This derivative contains an azido group instead of the acetyl group

    Fmoc-Ala(2-Boc)-OH: This compound has a tert-butoxycarbonyl (Boc) group instead of the acetyl group. It provides an alternative protective group for specific synthetic applications.

Uniqueness: this compound is unique due to the presence of the 2-acetyl group, which allows for specific modifications and functionalizations. This makes it a valuable tool in the synthesis of peptides with tailored properties and functionalities.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9-oxo-10H-acridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N2O5/c34-29-23-11-5-6-12-26(23)32-27-14-13-18(15-24(27)29)16-28(30(35)36)33-31(37)38-17-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-15,25,28H,16-17H2,(H,32,34)(H,33,37)(H,35,36)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIEUQIDDERGZ-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013328-63-6
Record name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid
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